molecular formula C12H12N2O2 B14467026 6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 72710-67-9

6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B14467026
CAS No.: 72710-67-9
M. Wt: 216.24 g/mol
InChI Key: QGRRRLKZBGRRCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves multiple steps, typically starting from simpler organic molecules. One common route involves the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic pathway chosen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with various molecular targets and pathways. Its anti-inflammatory activity, for example, may be due to its ability to inhibit specific enzymes or signaling pathways involved in the inflammatory response. Similarly, its antimicrobial activity could result from disrupting bacterial cell walls or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyl group in 6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, potentially enhancing its biological activity and solubility .

Properties

CAS No.

72710-67-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6-hydroxy-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H12N2O2/c15-10-6-3-7-14-11(10)13-9-5-2-1-4-8(9)12(14)16/h1-2,4-5,10,15H,3,6-7H2

InChI Key

QGRRRLKZBGRRCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=CC=CC=C3C(=O)N2C1)O

Origin of Product

United States

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